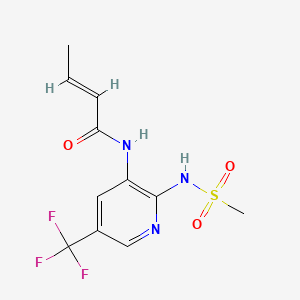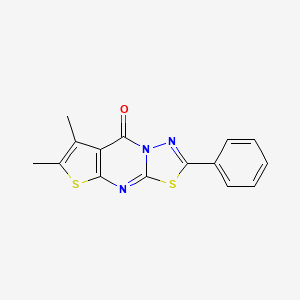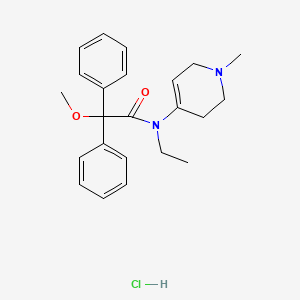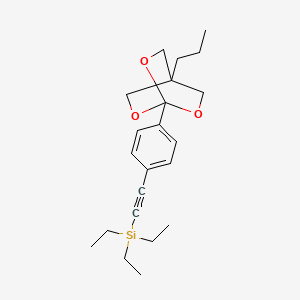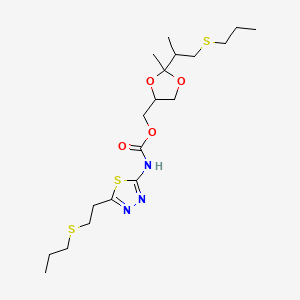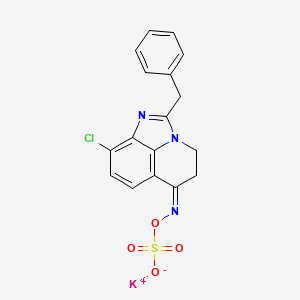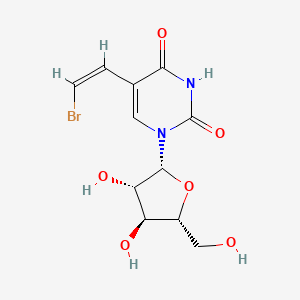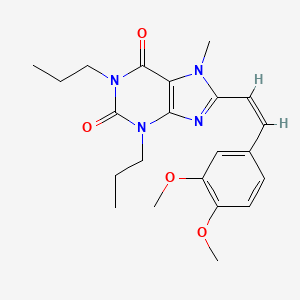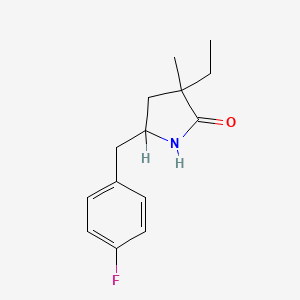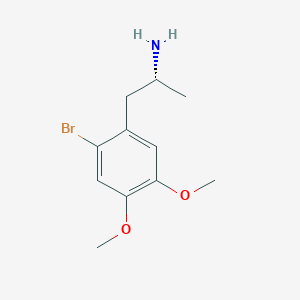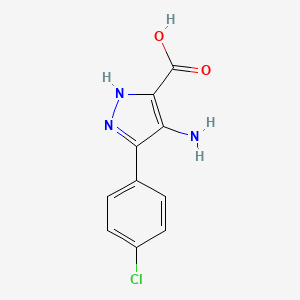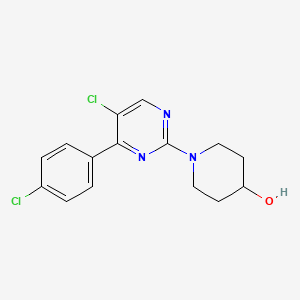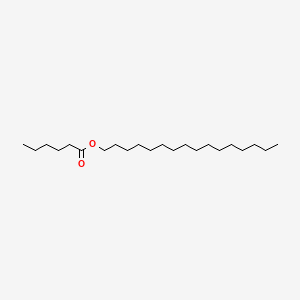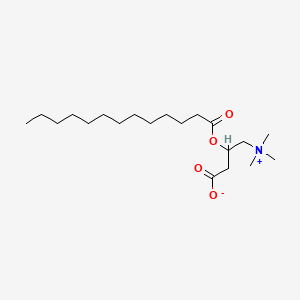
Tridecanoyl carnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tridecanoyl carnitine is a type of acylcarnitine, which is a derivative of carnitine. Carnitine is an amino acid derivative that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that generates energy. This compound specifically involves the esterification of carnitine with tridecanoic acid, a saturated fatty acid with a 13-carbon chain. This compound is significant in various metabolic processes and has been studied for its potential roles in health and disease.
准备方法
Synthetic Routes and Reaction Conditions: Tridecanoyl carnitine can be synthesized through the esterification of carnitine with tridecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as enzymatic esterification, where specific enzymes are used to catalyze the reaction under milder conditions. This method can offer higher specificity and yield compared to traditional chemical methods. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: Tridecanoyl carnitine can undergo various chemical reactions, including:
Oxidation: The fatty acid moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Tridecanone or tridecanal.
Reduction: Tridecanol.
Substitution: Various substituted carnitine derivatives depending on the nucleophile used.
科学研究应用
Tridecanoyl carnitine has been studied extensively for its roles in various fields:
Chemistry: It serves as a model compound for studying esterification and fatty acid metabolism.
Biology: It is involved in the transport of fatty acids into mitochondria, making it crucial for energy metabolism.
Medicine: It has potential therapeutic applications in treating metabolic disorders and conditions related to fatty acid oxidation.
Industry: It is used in the production of dietary supplements and nutraceuticals due to its role in energy metabolism.
作用机制
Tridecanoyl carnitine exerts its effects primarily through its role in fatty acid transport and metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis, especially in tissues with high energy demands such as muscles and the heart. The molecular targets involved include carnitine palmitoyltransferase I and II, which are key enzymes in the carnitine shuttle system.
相似化合物的比较
Decanoyl carnitine: Involves a 10-carbon fatty acid chain.
Tetradecanoyl carnitine: Involves a 14-carbon fatty acid chain.
Hexadecanoyl carnitine: Involves a 16-carbon fatty acid chain.
Uniqueness: Tridecanoyl carnitine is unique due to its specific 13-carbon chain length, which may influence its metabolic properties and interactions with enzymes. Compared to shorter or longer acylcarnitines, this compound may have distinct roles in energy metabolism and potential therapeutic applications.
属性
CAS 编号 |
142674-35-9 |
|---|---|
分子式 |
C20H39NO4 |
分子量 |
357.5 g/mol |
IUPAC 名称 |
3-tridecanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C20H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-20(24)25-18(16-19(22)23)17-21(2,3)4/h18H,5-17H2,1-4H3 |
InChI 键 |
OLAOWMDKXPIITQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


